TP0472993

Pharmacokinetics Oral bioavailability 20-HETE inhibitor

TP0472993 (compound 11c) is a synthetic small-molecule inhibitor that selectively targets cytochrome P450 (CYP) enzymes 4A11 and 4F2, the primary isozymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid. Unlike earlier generation 20-HETE synthesis inhibitors such as HET0016 and TS-011, TP0472993 was specifically optimized to achieve high oral bioavailability while maintaining a favorable selectivity profile.

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
Cat. No. B12404524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0472993
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3
InChIInChI=1S/C16H20N4O2/c1-12(21)20-8-5-13(6-9-20)11-22-14-2-3-15(17-10-14)16-4-7-18-19-16/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19)
InChIKeyGNQGSUOEYQIORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TP0472993: A Selective Oral 20-HETE Synthesis Inhibitor for Renal Fibrosis Research


TP0472993 (compound 11c) is a synthetic small-molecule inhibitor that selectively targets cytochrome P450 (CYP) enzymes 4A11 and 4F2, the primary isozymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid [1]. Unlike earlier generation 20-HETE synthesis inhibitors such as HET0016 and TS-011, TP0472993 was specifically optimized to achieve high oral bioavailability while maintaining a favorable selectivity profile [2]. The compound exhibits inhibitory activity against CYP4F2 with an IC50 of 40 nM and against CYP4A11 with an IC50 of 140 nM in cell-free enzymatic assays [3], and it suppresses 20-HETE production in human renal microsomes with an IC50 of 29 nM . TP0472993 is currently positioned as a research tool for investigating the 20-HETE pathway in the context of chronic kidney disease (CKD) progression and renal fibrosis .

Why Generic Substitution Fails: Critical Differentiation Between TP0472993 and Earlier 20-HETE Pathway Inhibitors


Substituting TP0472993 with a structurally similar pyrazole derivative or an earlier-generation 20-HETE synthesis inhibitor such as HET0016, TS-011, or DDMS is not scientifically equivalent for procurement decisions involving in vivo renal fibrosis studies. HET0016, despite its potent in vitro activity (human renal microsome IC50 of 8.9 nM) [1], exhibits extremely poor oral pharmacokinetics characterized by a short half-life of approximately 0.84 hours in rats and inadequate solubility that precluded its clinical development [2]. Similarly, TS-011, while demonstrating high potency in cerebral ischemia models (human renal microsome IC50 of 8.42 nM) [3], has not been characterized for oral bioavailability or anti-fibrotic efficacy in chronic kidney disease models. TP0472993 was specifically engineered from a pyrazolylpyridine scaffold to overcome these pharmacokinetic liabilities, achieving 97.7% oral bioavailability in rats with a half-life of 3.03 hours following a 1 mg/kg oral dose . Furthermore, TP0472993 displays no apparent affinity for 55 representative receptors, enzymes, ion channels, and transporters at concentrations up to 30 μM , a selectivity profile that distinguishes it from broader-spectrum CYP inhibitors that may confound experimental interpretation. Generic substitution without accounting for these quantifiable differences in oral exposure, target engagement duration, and selectivity would yield non-comparable experimental outcomes.

TP0472993 Quantitative Differentiation Evidence: Comparative Pharmacology and Pharmacokinetics Versus Alternative 20-HETE Pathway Modulators


Oral Bioavailability: TP0472993 Achieves 97.7% in Rats Versus Clinically Non-Viable HET0016

TP0472993 demonstrates high oral bioavailability of 97.7% in Sprague-Dawley rats following a 1 mg/kg oral dose, with a Cmax of 623 ng/mL and a half-life of 3.03 hours . In contrast, HET0016, the most widely cited 20-HETE synthesis inhibitor in preclinical literature, was not advanced to clinical development due to poor solubility and a short half-life of only 0.84 ± 0.55 hours in rats following intraperitoneal administration [1]. TS-011, another potent 20-HETE inhibitor (human renal microsome IC50 = 8.42 nM), has not been characterized for oral bioavailability in published literature [2]. The 116-fold longer half-life of TP0472993 compared to HET0016 and its near-complete oral absorption establish it as the only oral 20-HETE synthesis inhibitor currently suitable for chronic dosing paradigms in rodent models of progressive kidney disease.

Pharmacokinetics Oral bioavailability 20-HETE inhibitor Renal fibrosis

In Vivo Anti-Fibrotic Efficacy: TP0472993 Dose-Dependently Attenuates Renal Fibrosis in Two Murine Models

TP0472993 demonstrated dose-dependent attenuation of kidney fibrosis in both folic acid-induced nephropathy and unilateral ureteral obstruction (UUO) mouse models following chronic oral administration at 0.3 and 3 mg/kg twice daily [1]. Quantitative assessment via Masson's trichrome staining and renal collagen content measurement revealed significant reductions in fibrotic area and total collagen deposition at both dose levels [1]. In contrast, HET0016 and TS-011 have not been evaluated in established renal fibrosis models; their published in vivo applications are predominantly in acute cerebral ischemia and subarachnoid hemorrhage models with endpoints measured at 24-72 hours post-injury [2][3]. Furthermore, standard-of-care agents for CKD such as renin-angiotensin system blockers (e.g., losartan) provide only moderate effectiveness in preventing CKD progression, with residual risk of end-stage renal disease persisting due to incomplete suppression of kidney fibrosis [4]. The demonstration of anti-fibrotic efficacy in chronic dosing paradigms positions TP0472993 as a mechanistically distinct research tool for interrogating 20-HETE's role in fibrotic progression.

Renal fibrosis Unilateral ureteral obstruction Folic acid nephropathy Collagen deposition

Target Selectivity: TP0472993 Shows No Affinity for 55 Off-Targets at 30 μM

TP0472993 exhibits a clean selectivity profile, displaying no apparent affinity for 55 representative receptors, enzymes, ion channels, and transporters when tested at concentrations up to 30 μM . This concentration represents a safety margin of approximately 750-fold over the IC50 for CYP4F2 (40 nM) and approximately 200-fold over the IC50 for CYP4A11 (140 nM) [1]. For comparison, HET0016 exhibits measurable inhibitory activity against cyclooxygenase (COX) with an IC50 of 2.3 μM and against epoxyeicosatrienoic acid (EET) formation with an IC50 of 2.8 μM [2], potentially confounding studies of arachidonic acid cascade cross-talk. TS-011 demonstrates selectivity against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (IC50 >60 μM for all) [3], but its broader inhibitory profile against CYP4F3A and CYP4F3B (IC50 = 42.6 nM and 43.0 nM, respectively) indicates a different isoform selectivity signature compared to TP0472993, which has not been reported to inhibit CYP4F3 isoforms.

Selectivity Off-target CYP inhibitor Safety pharmacology

Dual CYP4A11/CYP4F2 Inhibition Potency: Comparative In Vitro Activity Across 20-HETE Synthesis Inhibitors

TP0472993 inhibits 20-HETE production in human renal microsomes with an IC50 of 29 nM . In cell-free recombinant enzyme assays, TP0472993 inhibits CYP4F2 with an IC50 of 37-40 nM and CYP4A11 with an IC50 of 140-425 nM (range reflects inter-assay variability) [1]. For comparative context, HET0016 inhibits human renal microsome 20-HETE synthesis with an IC50 of 8.9 nM [2]. TS-011 inhibits human renal microsome 20-HETE synthesis with an IC50 of 8.42 nM and recombinant CYP4F2 and CYP4A11 with IC50 values of 30.4 nM and 188 nM, respectively [3]. While HET0016 and TS-011 demonstrate approximately 3-fold higher potency in human renal microsome assays, this in vitro potency advantage is offset by their poor oral pharmacokinetic properties and lack of demonstrated anti-fibrotic efficacy in chronic kidney disease models. TP0472993's balanced dual inhibition of CYP4A11 and CYP4F2 combined with its favorable oral bioavailability provides a distinct pharmacological profile optimized for in vivo chronic dosing applications.

CYP4A11 CYP4F2 Enzyme inhibition 20-HETE synthesis

TP0472993 Optimal Application Scenarios in Renal Fibrosis and Chronic Kidney Disease Research


Chronic Oral Dosing Studies in Rodent Models of Progressive Renal Fibrosis

TP0472993 is uniquely suited for long-term oral administration in rodent models of chronic kidney disease, such as folic acid-induced nephropathy and unilateral ureteral obstruction (UUO). The compound's 97.7% oral bioavailability and 3.03-hour half-life in rats enable twice-daily oral dosing at 0.3-3 mg/kg without the need for invasive intraperitoneal or intravenous administration [1]. This dosing convenience is critical for studies lasting 14 days or longer, where repeated surgical stress from injection would otherwise confound renal functional measurements and inflammatory endpoints. Earlier inhibitors such as HET0016 require intraperitoneal or intravenous delivery and exhibit a half-life of less than 1 hour, rendering them impractical for chronic fibrotic disease modeling [2].

Mechanistic Studies of 20-HETE-Dependent ERK1/2 and STAT3 Signaling in Fibrosis

TP0472993 provides a selective pharmacological tool for interrogating the 20-HETE/ERK1/2/STAT3 signaling axis in renal fibrosis. The compound reduces the activity of both ERK1/2 and STAT3 in the kidneys of UUO mice [1], while its clean selectivity profile—no apparent affinity for 55 off-targets at 30 μM —minimizes the risk of confounding phenotypes from unintended modulation of other signaling pathways. This selectivity distinguishes TP0472993 from HET0016, which inhibits COX at 2.3 μM and EET formation at 2.8 μM [3], potentially altering prostaglandin and EET signaling cascades that also regulate renal hemodynamics and inflammation.

Investigating Combinatorial Strategies with RAS Blockade or SGLT2 Inhibition

Given that renin-angiotensin system (RAS) blockers and SGLT2 inhibitors provide only partial protection against CKD progression with residual risk of end-stage renal disease [4], TP0472993 enables research into mechanistically orthogonal combination strategies. The compound targets the 20-HETE pathway, which is distinct from both angiotensin II-mediated hemodynamic effects and SGLT2-dependent glucose-handling mechanisms. Its oral bioavailability supports co-administration with standard-of-care agents in rodent models to evaluate additive or synergistic anti-fibrotic effects [1]. Such studies are not feasible with HET0016 or TS-011 due to their pharmacokinetic limitations.

Comparative Pharmacology Studies of 20-HETE Pathway Inhibitors

TP0472993 serves as a benchmark oral 20-HETE synthesis inhibitor for comparative studies against earlier tool compounds. Its defined dual CYP4A11/CYP4F2 inhibition profile (IC50 = 140 nM and 40 nM, respectively) [5], high oral bioavailability (97.7%) , and validated in vivo anti-fibrotic efficacy [1] establish a reference dataset against which novel 20-HETE pathway modulators can be benchmarked. The compound's pyrazolylpyridine scaffold also provides a structural template for medicinal chemistry optimization programs aimed at developing next-generation 20-HETE synthesis inhibitors [6].

Technical Documentation Hub

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